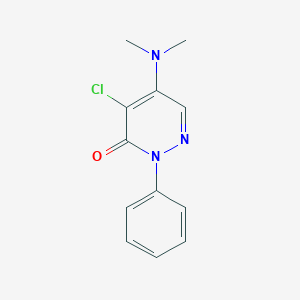

4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4-chloro-5-(dimethylamino)-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-15(2)10-8-14-16(12(17)11(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJHBWNOBINIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074553 | |

| Record name | 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3707-98-0 | |

| Record name | 3(2H)-pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003707980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSJ01SK3SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (Chloridazon)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, more commonly known as Chloridazon (CAS No: 1698-60-8), is a selective systemic herbicide primarily utilized for the control of broadleaf weeds in beet cultivation.[1] Its herbicidal activity stems from its potent ability to inhibit photosynthesis. This guide provides a detailed examination of the molecular mechanism underpinning Chloridazon's action, focusing on its interaction with Photosystem II (PSII). It will further explore the downstream consequences of this inhibition and the established experimental protocols for investigating these effects. While the pyridazinone scaffold is explored for various pharmacological activities, this document will concentrate on the established herbicidal mechanism of Chloridazon.[2][3][4]

Introduction: The Pyridazinone Core and Herbicidal Activity

The pyridazinone chemical family, to which Chloridazon belongs, is a versatile scaffold that has been investigated for a range of biological activities.[2][3][4] Chloridazon, specifically 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, was introduced as a selective herbicide by BASF in the 1960s.[1] It is a systemic compound, readily absorbed by the roots of plants and translocated acropetally (upwards) throughout the plant.[1][5] Its primary mode of action is the disruption of the photosynthetic process, a vital function for plant survival.[1][6]

Core Mechanism of Action: Inhibition of Photosystem II

The cornerstone of Chloridazon's herbicidal effect is its function as a potent inhibitor of Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[6][7][8] This inhibition disrupts the photosynthetic electron transport chain, which is responsible for converting light energy into chemical energy in the form of ATP and NADPH.[9]

The Target Site: The D1 Protein and the QB-Binding Niche

Within the multi-subunit PSII complex, the primary target of Chloridazon is the D1 protein.[7][8][9] Specifically, Chloridazon binds to the QB binding site on the D1 protein.[10][11] This site is normally occupied by a mobile plastoquinone molecule (PQ), which acts as an electron acceptor.[9]

The process of photosynthetic electron transfer involves the excitation of the P680 reaction center chlorophylls, leading to the reduction of a primary quinone acceptor, QA, and subsequently the secondary quinone acceptor, QB.[12][13] Once QB has accepted two electrons and two protons, it detaches from the D1 protein and shuttles the electrons to the next component of the electron transport chain, the cytochrome b6f complex.[9]

Chloridazon, along with other PSII-inhibiting herbicides like triazines and ureas, acts as a competitive inhibitor at the QB site.[10][11] Due to a higher binding affinity for this niche compared to plastoquinone, Chloridazon effectively displaces PQ, thereby blocking the transfer of electrons from QA to QB.[9][10]

Visualizing the Inhibition Pathway

The following diagram illustrates the disruption of the photosynthetic electron transport chain by Chloridazon at the level of PSII.

Caption: Chloridazon competitively binds to the QB site on the D1 protein of PSII, blocking electron transfer to plastoquinone.

Downstream Consequences of PSII Inhibition

The blockage of electron transport by Chloridazon has several cascading and ultimately lethal effects on the plant:

-

Cessation of ATP and NADPH Synthesis: The immediate consequence is the halting of linear electron flow, which prevents the production of ATP and NADPH, the energy currency and reducing power required for CO2 fixation in the Calvin cycle.[9]

-

Formation of Reactive Oxygen Species (ROS): The inability to transfer electrons away from Q

Aleads to a highly reduced state in the early part of the PSII electron transport chain. This promotes the formation of highly reactive triplet chlorophyll and singlet oxygen. These reactive oxygen species (ROS) initiate a cascade of oxidative damage.[8] -

Lipid Peroxidation and Membrane Damage: The generated ROS attack polyunsaturated fatty acids in the thylakoid membranes, leading to lipid peroxidation.[8][14] This process destroys the integrity of chloroplast and cell membranes, causing them to become leaky. The subsequent cellular dehydration and disintegration of organelles are the primary causes of plant death, rather than starvation from lack of photosynthesis.[8]

-

Photo-destruction of Chlorophyll: The accumulation of excess light energy that cannot be dissipated through photochemistry leads to the photodegradation of chlorophyll molecules, resulting in visible symptoms of chlorosis (yellowing) and necrosis (tissue death).[1]

Experimental Methodologies for Elucidating the Mechanism of Action

The characterization of PSII inhibitors like Chloridazon relies on a suite of biophysical and biochemical techniques. These methods provide quantitative data on the compound's impact on photosynthetic function.

Chlorophyll a Fluorescence Analysis

This is a powerful, non-invasive technique to probe the functionality of PSII.[15][16] By measuring the fluorescence emitted from chlorophyll a molecules, one can deduce the efficiency of photochemical energy conversion.

-

Principle: When PSII reaction centers are "open" (Q

Ais oxidized), absorbed light energy is used for photochemistry, and fluorescence is low. When an inhibitor like Chloridazon blocks electron flow beyond QA, QAbecomes rapidly and persistently reduced. These "closed" reaction centers cannot use the absorbed energy for photochemistry, causing a significant increase in the amount of energy dissipated as fluorescence.[17] -

Key Parameters: The maximal quantum yield of PSII (Fv/Fm) is a key parameter measured. In healthy plants, this value is typically around 0.83. Treatment with a PSII inhibitor causes a significant decrease in Fv/Fm.[18]

Experimental Protocol: Measuring Fv/Fm

-

Dark Adaptation: Plant leaves or algal suspensions are dark-adapted for at least 15-20 minutes to ensure all PSII reaction centers are in an "open" state.

-

Minimal Fluorescence (Fo) Measurement: A weak measuring light is applied to determine the minimal fluorescence level (Fo), when photochemical quenching is maximal.

-

Maximal Fluorescence (Fm) Measurement: A short, intense pulse of saturating light is applied to transiently close all PSII reaction centers by fully reducing Q

A. The peak fluorescence reached during this pulse is the maximal fluorescence (Fm). -

Calculation: The maximal quantum yield of PSII is calculated as: Fv/Fm = (Fm - Fo) / Fm

-

Data Interpretation: A dose-dependent decrease in Fv/Fm after application of Chloridazon confirms its inhibitory effect on PSII.[18]

Caption: Workflow for determining PSII quantum yield (Fv/Fm) using chlorophyll fluorescence.

Thermoluminescence

Thermoluminescence (TL) is a highly sensitive technique for studying the redox states of PSII components.[19][20]

-

Principle: After illumination at a low temperature, which creates and traps charged pairs within the PSII complex, the sample is slowly heated. As the temperature rises, the trapped charges gain enough energy to recombine, emitting light at specific temperatures. The temperature at which a TL peak appears is characteristic of the redox potential of the recombining species.

-

Application for PSII Inhibitors: PSII inhibitors like Chloridazon alter the redox properties of the Q

Bbinding site. This causes a characteristic shift in the temperature of the "B-band" of the thermoluminescence glow curve, which arises from the recombination of the S2/S3states of the oxygen-evolving complex with the reduced QBacceptor. The presence of the inhibitor prevents stable charge separation at the QBsite, often leading to a downshift in the peak temperature of the glow band associated with QBrecombination.[20]

Experimental Protocol: Thermoluminescence Measurement

-

Sample Preparation: Isolated thylakoids or whole cells are suspended in a suitable buffer.

-

Excitation: The sample is illuminated with single-turnover saturating flashes at a defined low temperature (e.g., 5°C) to induce charge separation and populate specific S-states.

-

Cooling: The sample is rapidly cooled to a low temperature (e.g., -40°C) to trap the separated charges.

-

Heating and Detection: The sample is heated at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 80°C). A photomultiplier tube detects the light emitted as a function of temperature.

-

Data Analysis: The resulting glow curve is analyzed. The peak temperature of the B-band (typically around 30-40°C) is recorded. A shift in this peak temperature in the presence of Chloridazon indicates a direct interaction with the Q

Bbinding site.

Oxygen Evolution Measurement

The overall rate of photosynthesis can be directly assessed by measuring the rate of oxygen evolution from a plant sample using an oxygen electrode.

-

Principle: Since oxygen is the byproduct of water splitting at PSII, its rate of evolution is directly proportional to the rate of linear electron transport.

-

Application: A dose-dependent inhibition of the light-induced rate of oxygen evolution in the presence of Chloridazon provides direct evidence for the disruption of the photosynthetic electron transport chain.

Summary of Physicochemical and Herbicidal Properties

| Property | Value / Description | Source |

| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one | [6] |

| Synonyms | Chloridazon, Pyrazon | [1] |

| CAS Number | 1698-60-8 | [6][7] |

| Molecular Formula | C₁₀H₈ClN₃O | [1][6] |

| Mode of Action | Systemic, root and foliar uptake | [7] |

| Primary Target | Photosystem II (PSII) | [6][7] |

| Binding Site | Q | [7][10][21] |

| Effect | Inhibition of photosynthetic electron transport | [7][9] |

| Consequence | ROS production, lipid peroxidation, membrane damage | [8] |

Conclusion

The mechanism of action of this compound (Chloridazon) is well-established and serves as a classic example of herbicide-induced photosynthetic inhibition. Its high affinity and specific binding to the QB site of the D1 protein in Photosystem II effectively blocks the photosynthetic electron transport chain. This primary action triggers a cascade of secondary effects, including the generation of destructive reactive oxygen species, leading to rapid cellular damage and plant death. The detailed understanding of this mechanism, elucidated through techniques like chlorophyll fluorescence and thermoluminescence, is crucial for the effective use of Chloridazon in agriculture and provides a foundational model for the study of other PSII-inhibiting compounds.

References

-

PubChem. (n.d.). Chloridazon. National Center for Biotechnology Information. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Chloridazon (Ref: BAS 119H). Retrieved from [Link]

-

International Union of Crystallography. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Retrieved from [Link]

-

Passel. (n.d.). Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. Retrieved from [Link]

- Dayan, F. E., & Zaccaro, M. L. (2024). Is there a place for new herbicides targeting photosynthetic electron transport?. Weed Science, 72(4), 305-312.

-

UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms. Retrieved from [Link]

- Gajda, A., & Pruszyński, S. (2010). DEGRADATION RATE OF CHLORIDAZON IN SOIL AS INFLUENCED BY ADJUVANTS. Plant Protection Research, 50(3).

-

Purdue University. (n.d.). Lecture: Inhibition of Photosynthesis Inhibition at Photosystem II. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Photosystem II inhibitor herbicides. Retrieved from [Link]

-

Suwalsky, M., et al. (1998). The organochlorine herbicide chloridazon interacts with cell membranes. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives. Sensors. Retrieved from [Link]

-

ResearchGate. (2025). Thermoluminescence from the photosynthetic apparatus. Retrieved from [Link]

-

Escher, B. I., et al. (2019). Detection and Quantification of Photosystem II Inhibitors Using the Freshwater Alga Desmodesmus subspicatus in Combination with High-Performance Thin-Layer Chromatography. PubMed. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Retrieved from [Link]

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

MDPI. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences. Retrieved from [Link]

-

SPIE Digital Library. (1997). Chlorophyll fluorescence induction kinetics as a tool to determine the herbicide effect on algae and leaves. Retrieved from [Link]

-

ResearchGate. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Retrieved from [Link]

-

SciSpace. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

-

Digital CSIC. (2025). Thermoluminescence can be used to study lipid peroxidation in photosynthetic organisms. Retrieved from [Link]

-

CID Bio-Science. (2023). Chlorophyll Fluorescence: Importance and Applications. Retrieved from [Link]

-

University of Padua. (2021). Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study. Retrieved from [Link]

-

National Institutes of Health. (2018). A Fluorescence Sensor Capable of Real-Time Herbicide Effect Monitoring in Greenhouses and the Field. Sensors. Retrieved from [Link]

-

Oxford Academic. (2013). Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. Journal of Experimental Botany. Retrieved from [Link]

-

MDPI. (2021). Thermoluminescence as a Research Tool to Investigate Luminescence Mechanisms. Materials. Retrieved from [Link]

-

National Institutes of Health. (2007). Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring. Protein Engineering, Design and Selection. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermoluminescence. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

-

PubMed. (2009). The history of photosynthetic thermoluminescence. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. plantprotection.pl [plantprotection.pl]

- 6. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]

- 7. aceagrochem.com [aceagrochem.com]

- 8. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 9. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 10. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digital.csic.es [digital.csic.es]

- 15. Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. spiedigitallibrary.org [spiedigitallibrary.org]

- 18. A Fluorescence Sensor Capable of Real-Time Herbicide Effect Monitoring in Greenhouses and the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

Unveiling the Bio-Active Profile of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: A Technical Guide

This technical guide provides an in-depth exploration of the biological activity spectrum of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, a molecule of significant interest within the pyridazinone class of heterocyclic compounds. Known in agricultural research as SAN 9785, this compound's primary and most extensively studied activity is as a potent herbicide.[1] However, the broader pyridazinone scaffold is renowned for a wide array of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3] This guide will delve into the established herbicidal action of this compound, and explore the potential for other biological activities based on the known profile of its chemical class. We will also provide detailed experimental protocols for the synthesis and bio-activity screening of this compound, offering a comprehensive resource for researchers in agrochemistry and drug discovery.

Herbicidal Activity: A Primary Mode of Action

The most well-documented biological activity of this compound is its potent herbicidal effect. This activity is primarily targeted at the photosynthetic machinery of susceptible plants, leading to growth inhibition and eventual death.

Mechanism of Action: Disruption of Photosynthesis and Chloroplast Integrity

Research has demonstrated that this compound, also referred to as SAN 9785, exerts its herbicidal effects through a multi-faceted attack on chloroplast function and development.[1] Studies on barley (Hordeum vulgare L.) have revealed two key mechanisms:

-

Interference with Photosynthetic Electron Transport: The compound disrupts the normal flow of electrons within the photosystems of the chloroplast, a critical process for converting light energy into chemical energy. This interference was indicated by altered room-temperature fluorescence kinetics.[1]

-

Alteration of Thylakoid Membrane Structure: Treatment with this compound leads to subtle but significant changes in the arrangement of chloroplast thylakoid membranes. Specifically, it increases the proportion of appressed to non-appressed membranes.[1] This structural change is associated with a lower chlorophyll a/b ratio and an increase in light-harvesting chlorophylls, ultimately impacting the efficiency of the photosystems.[1]

The following diagram illustrates the proposed mechanism of herbicidal action:

Caption: Proposed mechanism of herbicidal action.

Herbicidal Spectrum and Efficacy

While detailed efficacy data across a wide range of weed species for this compound is not extensively documented in publicly available literature, its known mechanism of action suggests it would be effective against a variety of broadleaf and grassy weeds that rely on photosynthesis for survival. The impact of herbicides on non-target plant species is also a critical consideration in agricultural applications.[4] Further research is needed to fully characterize its herbicidal spectrum and potential for selective weed control in various crops.

Potential Pharmacological Activities of the Pyridazinone Scaffold

The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][3] While specific data for this compound in these areas is limited, the known activities of its chemical class suggest potential avenues for further investigation.

Analgesic and Anti-inflammatory Potential

Many pyridazinone derivatives have been reported to possess significant analgesic and anti-inflammatory properties, with some compounds showing potency comparable to or greater than commercially available non-steroidal anti-inflammatory drugs (NSAIDs).[3][5] The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[3]

-

Potential for Investigation: Given the prevalence of analgesic and anti-inflammatory activity within the pyridazinone family, it is plausible that this compound or its close analogs could exhibit similar properties. Experimental screening is warranted to explore this potential.

Antimicrobial and Fungicidal Potential

The pyridazinone scaffold has also been a source of compounds with antimicrobial and antifungal activities.[6][7] For instance, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated good antifungal activity against various plant pathogenic fungi.[8]

-

Potential for Investigation: The structural similarity of this compound to these active compounds suggests it may also possess antimicrobial or fungicidal properties. Screening against a panel of bacterial and fungal pathogens could reveal new applications for this molecule.

Synthesis and Characterization

A reliable and reproducible synthesis protocol is essential for the further investigation of this compound. The following is a representative synthetic route adapted from established methods for similar pyridazinone derivatives.[9][10]

Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable precursor like mucochloric acid and phenylhydrazine to form a dichlorinated pyridazinone intermediate, followed by a nucleophilic substitution with dimethylamine.

Caption: Synthetic pathway for the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone (Intermediate)

-

To a solution of mucochloric acid in an appropriate solvent (e.g., water or ethanol), add an equimolar amount of phenylhydrazine.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold solvent and dry under vacuum to yield the intermediate, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.

Step 2: Synthesis of this compound

-

In a suitable reaction vessel, dissolve the intermediate from Step 1 in a polar aprotic solvent such as DMF or acetonitrile.

-

Add an excess of dimethylamine (as a solution or gas) and a non-nucleophilic base (e.g., potassium carbonate) to the mixture.

-

Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Experimental Protocols for Biological Activity Screening

To fully elucidate the biological activity spectrum of this compound, a battery of standardized in vitro and in vivo assays should be employed.

Herbicidal Activity Screening

Objective: To determine the herbicidal efficacy and spectrum of the compound.

Protocol: Pre- and Post-emergence Herbicidal Assay

-

Plant Species: Select a panel of representative monocot and dicot weed species (e.g., Avena fatua, Echinochloa crus-galli, Amaranthus retroflexus, Chenopodium album).

-

Pre-emergence Application:

-

Sow seeds of the test species in pots filled with a standard soil mix.

-

Apply the test compound at various concentrations (e.g., ranging from 0.1 to 10 kg/ha ) to the soil surface immediately after sowing.

-

Maintain the pots in a greenhouse under controlled conditions of temperature, light, and humidity.

-

Assess herbicidal effects (e.g., inhibition of germination, seedling growth, and visual injury) at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

-

Post-emergence Application:

-

Grow the test plants to a specific growth stage (e.g., 2-3 leaf stage).

-

Apply the test compound as a foliar spray at various concentrations.

-

Include a surfactant in the spray solution to ensure adequate leaf coverage.

-

Assess herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.

-

-

Data Analysis: Calculate the GR₅₀ (the concentration required to inhibit growth by 50%) for each plant species to quantify the herbicidal potency.

Analgesic Activity Screening

Objective: To evaluate the potential analgesic effects of the compound.

Protocol: Acetic Acid-Induced Writhing Test in Mice

-

Animals: Use male Swiss albino mice (20-25 g).

-

Procedure:

-

Administer the test compound orally or intraperitoneally at various doses.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

-

A control group receiving only the vehicle and a positive control group receiving a standard analgesic (e.g., aspirin) should be included.

-

-

Data Analysis: Calculate the percentage inhibition of writhing for each dose group compared to the control group.

Anti-inflammatory Activity Screening

Objective: To assess the potential anti-inflammatory properties of the compound.

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Use male Wistar rats (150-200 g).

-

Procedure:

-

Administer the test compound orally at various doses.

-

After 1 hour, inject 0.1 mL of a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

A control group receiving only the vehicle and a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

-

-

Data Analysis: Calculate the percentage inhibition of paw edema for each dose group at each time point compared to the control group.

Antimicrobial and Fungicidal Activity Screening

Objective: To determine the antimicrobial and antifungal spectrum of the compound.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger).

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.

-

Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

-

Data Analysis: The MIC values will provide a quantitative measure of the compound's antimicrobial and antifungal potency.

Conclusion and Future Directions

This compound is a molecule with a well-established herbicidal profile, acting through the disruption of photosynthesis and chloroplast structure. This primary activity makes it a valuable subject of study in the field of agrochemicals. Furthermore, its pyridazinone core structure suggests a latent potential for a broader spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The lack of specific data in these areas presents a compelling opportunity for further research.

Future investigations should focus on a comprehensive screening of this compound and its derivatives against a wide range of biological targets. Structure-activity relationship (SAR) studies could lead to the optimization of the pyridazinone scaffold to enhance specific activities and reduce potential off-target effects. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically explore the full biological potential of this compound and contribute to the development of new agrochemicals and therapeutic agents.

References

-

PrepChem. Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Available from: [Link]

-

Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]

-

SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

-

Chemistry & Biology Interface. Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Available from: [Link]

-

Chinese Journal of Pesticide Science. Design, synthesis and fungicidal activity of novel 3(2H)-pyridazinone derivative containing arylpyrazole motif. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

National Center for Biotechnology Information. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]

-

Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available from: [Link]

-

PubMed. Anti-inflammatory activity of pyridazinones: A review. Available from: [Link]

-

JSciMed Central. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Available from: [Link]

-

U.S. Environmental Protection Agency. 3(2H)-Pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl-. Available from: [Link]

-

Semantic Scholar. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available from: [Link]

-

PubMed. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Available from: [Link]

-

MDPI. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Available from: [Link]

-

Global Substance Registration System. 4-AMINO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE. Available from: [Link]

-

PubMed. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. Available from: [Link]

-

PubMed Central. Effects of herbicides on non-target plant species diversity and the community composition of fallow fields in northern China. Available from: [Link]

-

PubMed. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Available from: [Link]

-

Journal of Aquatic Plant Management. Assessment of Herbicide Efficacy on Eurasian Watermilfoil and Impacts to the Native Submersed Plant Community in Hayden Lake. Available from: [Link]

-

PubMed. Some effects of this compound (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L. Available from: [Link]

-

PubMed Central. Effects of the Herbicide San 9789 on Photomorphogenic Responses. Available from: [Link]

-

MDPI. Effect of Herbicides on the Management of the Invasive Weed Solanum rostratum Dunal (Solanaceae). Available from: [Link]

-

ResearchGate. Herbicidal activity of a medicinal plant, Peganum harmala L., and decomposition dynamics of its phytotoxins in the soil. Available from: [Link]

Sources

- 1. Some effects of this compound (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. sarpublication.com [sarpublication.com]

- 4. Effects of herbicides on non-target plant species diversity and the community composition of fallow fields in northern China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone

Introduction

The pyridazinone scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological activity.[1][2] These structures are integral to the development of new agents in both medicinal and agricultural chemistry, demonstrating a wide spectrum of applications including antibacterial, antihypertensive, and herbicidal activities.[1][2][3][4] This guide focuses on a specific pyridazinone derivative, This compound (CAS No: 3707-98-0), a compound recognized for its utility as a herbicide.[1]

A comprehensive understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its effective development and application. These parameters govern its solubility, stability, membrane permeability, and overall bioavailability, thereby directly influencing its efficacy and formulation strategy. This document, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the known physicochemical properties of this compound, outlines robust protocols for their experimental determination, and establishes a framework for its synthesis and analytical characterization.

Core Molecular and Physicochemical Profile

The foundational step in characterizing any chemical entity is to establish its identity and summarize its key molecular properties. The data presented below has been aggregated from authoritative chemical databases. It is critical to note the distinction between computationally predicted values, which are valuable for initial assessment, and experimentally determined values, which are required for definitive characterization.

| Identifier / Property | Value | Source / Type |

| IUPAC Name | 4-chloro-5-(dimethylamino)-2-phenylpyridazin-3-one | PubChem[5] |

| CAS Number | 3707-98-0 | PubChem, EPA SRS[5][6][7] |

| Molecular Formula | C₁₂H₁₂ClN₃O | PubChem, EPA SRS[5][6][7] |

| Molecular Weight | 249.69 g/mol | PubChem (Computed)[5] |

| Exact Mass | 249.0668897 Da | PubChem (Computed)[5] |

| Synonyms | San 9785, Sandoz 9785, BAS 105, BAS 13338 | PubChem, FDA GSRS[5][7] |

| XLogP3 | 1.6 | PubChem (Computed)[5] |

| Polar Surface Area | 35.9 Ų | PubChem (Computed)[5] |

| Hydrogen Bond Donors | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed) |

Synthesis and Structural Elucidation

The integrity of all subsequent physicochemical data relies on the unambiguous synthesis and rigorous purification of the target compound. While specific literature detailing the synthesis of this exact molecule is sparse, a reliable synthetic pathway can be inferred from established reactions on the pyridazinone core.

Proposed Synthetic Pathway

The most logical and field-proven approach to this molecule is a nucleophilic aromatic substitution reaction. This involves the displacement of a chlorine atom from a dichlorinated precursor with dimethylamine. The C5 position of the 4,5-dichloro-2-phenyl-3(2H)-pyridazinone precursor is more susceptible to nucleophilic attack, making the reaction regioselective. This strategy is supported by analogous syntheses of related pyridazinones.[8][9]

Caption: Proposed synthesis of the title compound.

Experimental Workflow for Structural Validation

To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow is mandatory. This process creates a self-validating system where each analysis provides orthogonal confirmation.

Caption: Workflow for synthesis and analytical validation.

Step-by-Step Validation Protocol:

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Method: Utilize Gas Chromatography-Mass Spectrometry (GC-MS), referencing the available NIST mass spectrum for this compound, or employ Electrospray Ionization (ESI-MS).[5]

-

Expected Result: A prominent molecular ion peak [M]+ at m/z 249.07 and/or [M+H]+ at m/z 250.07, corresponding to the isotopic pattern of a monochlorinated compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide unambiguous structural confirmation by mapping the carbon and proton environments.

-

Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). While specific spectral data for this compound is not published, ¹³C NMR data availability is noted in PubChem.[5]

-

Expected ¹H NMR Signals:

-

A singlet integrating to 6H for the two equivalent methyl groups of the dimethylamino moiety.

-

A multiplet system integrating to 5H for the protons of the phenyl ring.

-

A singlet integrating to 1H for the remaining proton on the pyridazinone ring.

-

-

Expected ¹³C NMR Signals: Approximately 10 distinct signals (some phenyl carbons may overlap) corresponding to the unique carbon atoms in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the synthesized compound.

-

Method: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection at an appropriate wavelength.

-

Acceptance Criterion: The final compound should exhibit a purity of ≥95% for use in subsequent physicochemical and biological assays.

-

Key Physicochemical Properties & Experimental Determination

The following protocols describe standard, robust methods for determining the critical physicochemical properties that dictate the compound's behavior in research and development settings.

Aqueous Solubility

-

Causality & Importance: Solubility is a master variable that impacts everything from biological assay concentration to formulation. Poor aqueous solubility can be a major obstacle in drug development and agrochemical formulation. This property must be determined experimentally, as computational models can be unreliable.

-

Recommended Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the validated compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense phosphate-buffered saline (PBS, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the PBS-containing wells to achieve a final desired concentration (e.g., 100 µM) with a low final DMSO percentage (≤1%).

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance using a plate reader and quantify the concentration against a standard curve prepared in a PBS/DMSO mixture that mimics the assay conditions.

-

Result: The calculated concentration is the kinetic solubility in µg/mL or µM.

-

Lipophilicity (LogP / LogD)

-

Causality & Importance: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes. The computationally derived XLogP3 of 1.6 suggests moderate lipophilicity.[5] An experimental value is required for confirmation.

-

Recommended Protocol: Shake-Flask Method (OECD 107)

-

System Preparation: Prepare a biphasic system using n-octanol and a relevant aqueous buffer (e.g., PBS, pH 7.4 for LogD). Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing the phases to separate.

-

Compound Addition: Add a known amount of the compound to the biphasic system in a glass vessel.

-

Equilibration: Seal the vessel and shake vigorously for 24 hours at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vessel to achieve complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio.

-

Conclusion and Future Directions

This compound is a compound of interest in the agrochemical field, with a molecular structure that suggests a well-defined physicochemical profile. This guide has established its core molecular identifiers based on authoritative data and proposed a robust framework for its synthesis and analytical validation. While computational data provides a useful starting point, a significant data gap exists for key experimentally determined properties such as aqueous solubility, LogP/D, and melting point.

Future work must prioritize the execution of the experimental protocols detailed herein. Obtaining precise, validated data for these properties is essential for building predictive structure-activity relationships, optimizing formulations for enhanced field performance, and conducting meaningful toxicological and environmental impact assessments. This systematic approach will provide the foundational knowledge required to fully exploit the potential of this and related pyridazinone derivatives.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency (EPA). 3(2H)-Pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl-. Substance Registry Services. [Link]

-

Drugfuture. This compound. FDA Global Substance Registration System. [Link]

-

International Union of Crystallography. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. [Link]

-

SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

-

PrepChem. Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. [Link]

-

PubChem. 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone. National Center for Biotechnology Information. [Link]

-

National Institutes of Health (NIH). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H). [Link]

-

IUCrData. data reports 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4- oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. [Link]

-

Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. This compound | C12H12ClN3O | CID 77298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. This compound [drugfuture.com]

- 8. prepchem.com [prepchem.com]

- 9. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mode of Action of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone in Plants

Abstract

This technical guide provides a comprehensive analysis of the herbicidal mode of action of 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, an experimental compound from the pyridazinone chemical family. This molecule exhibits a potent, dual mode of action, distinguishing it from its parent compounds. The primary mechanism is the inhibition of photosynthetic electron transport at Photosystem II (PSII), a characteristic of the pyridazinone class. The secondary, and highly potent, mode of action is the interference with chloroplast development, leading to a "bleaching" effect through the inhibition of carotenoid biosynthesis. This guide delves into the specific biochemical interactions, physiological consequences, and the experimental methodologies required to elucidate these mechanisms, offering valuable insights for researchers in weed science and herbicide development.

Section 1: Introduction to a Dual-Action Pyridazinone Herbicide

The pyridazinone class of herbicides has long been a staple in selective weed management, primarily recognized for its role as inhibitors of Photosystem II (PSII).[1] The subject of this guide, this compound (also known by the experimental code SAN 9785), is a synthetic pyridazinone derivative with a significantly enhanced and complex mode of action compared to its predecessors like Chloridazon (Pyrazon).[2][3]

While retaining the foundational PSII inhibitory activity, the specific substitutions on the pyridazinone ring—notably the dimethylamino group at position 5—confer an additional, powerful mechanism: the disruption of chloroplast development through the inhibition of carotenoid synthesis.[3] This dual-action profile results in both rapid photosynthetic shutdown and subsequent photodestruction of the photosynthetic apparatus, making it a subject of significant scientific interest.

1.1 Chemical Structure

The unique functionalities of this molecule are best understood by examining its structure.

Caption: Chemical structure of the title compound.

Section 2: Primary Mode of Action: Photosystem II Inhibition

The foundational herbicidal activity of the pyridazinone family is the inhibition of photosynthesis.[4] This process is initiated by the molecule binding to a specific protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[5]

2.1 Mechanism of PSII Inhibition

The primary target of this compound is the D1 protein of the PSII reaction center.[5][6] It competitively binds to the plastoquinone (PQ) binding site, specifically referred to as the QB site.[1] This action physically blocks the native plastoquinone molecule from docking and accepting electrons from the primary quinone acceptor, QA.

The consequence of this binding is a complete halt in the linear photosynthetic electron transport chain.[6] With electron flow blocked, the plant can no longer produce the high-energy molecules (ATP and NADPH) required to fix CO2 and synthesize carbohydrates.[6] While this cessation of energy production contributes to the plant's eventual death, the more immediate and damaging effects arise from the secondary consequences of blocked electron transport.[4]

Caption: Inhibition of electron transport in Photosystem II.

2.2 Generation of Reactive Oxygen Species (ROS)

When electron flow is blocked at the QB site, the high-energy electrons excited by light at the P680 reaction center cannot be dissipated down the transport chain. This leads to an over-reduced state of the QA acceptor and the formation of highly reactive triplet chlorophyll and singlet oxygen.[6] These reactive oxygen species (ROS) are extremely damaging to cellular components. They initiate a chain reaction of lipid peroxidation, destroying the integrity of thylakoid and chloroplast membranes.[5] This leads to rapid membrane leakage, cellular decompartmentalization, and ultimately, tissue necrosis.[5][7]

Section 3: Secondary Mode of Action: Interference with Chloroplast Development

A key feature that distinguishes this compound from many other PSII inhibitors is its potent secondary mode of action: the inhibition of carotenoid biosynthesis. This mechanism classifies it as a "bleaching" herbicide, as it leads to the photodestruction of chlorophyll.[8]

3.1 Role of Carotenoids and Inhibition Mechanism

Carotenoids are essential pigments in the chloroplast that serve two primary functions: as accessory light-harvesting pigments and, more critically, as photoprotective agents.[9] They quench excess light energy and scavenge ROS, thereby protecting chlorophyll molecules from photo-oxidation.[9]

This herbicide inhibits the synthesis of colored carotenoids by blocking the desaturation steps in the carotenoid biosynthetic pathway, specifically the enzyme phytoene desaturase (PDS). This leads to the accumulation of colorless carotenoid precursors, such as phytoene. Without the protective shield of carotenoids, chlorophyll is exposed to the full energy of sunlight. This high energy input, which can no longer be channeled through photosynthesis due to PSII inhibition, leads to the rapid destruction (photobleaching) of chlorophyll molecules.[8]

Caption: Mechanism of chlorophyll photodestruction via carotenoid synthesis inhibition.

The visible symptom of this secondary action is a distinct whitening or yellowing of newly emerging plant tissues, as they develop without the necessary protective pigments.[8] This bleaching effect is a hallmark of this class of pyridazinone derivatives and contributes significantly to their overall herbicidal efficacy.

Section 4: Experimental Methodologies for Elucidating Mode of Action

Validating the dual mode of action of this compound requires specific and robust experimental protocols. The causality behind these choices is to isolate and quantify the impact on each distinct physiological process.

4.1 Protocol: Chlorophyll a Fluorescence Analysis for PSII Inhibition

Rationale: Chlorophyll fluorescence is a non-invasive probe of PSII activity. A block in the electron transport chain causes a buildup of energy at PSII, which is dissipated as fluorescence. Measuring the kinetics of this fluorescence allows for precise quantification of PSII efficiency and inhibition.

Step-by-Step Methodology:

-

Plant Material: Grow susceptible indicator plants (e.g., barley, Hordeum vulgare) in controlled conditions.

-

Treatment: Apply the herbicide at various concentrations (e.g., 0, 1, 10, 100 µM) via root drench or foliar spray.

-

Dark Adaptation: After a set incubation period (e.g., 24 hours), dark-adapt the leaves for at least 20 minutes. This ensures all reaction centers are "open" and ready to accept electrons.

-

Measurement: Use a pulse-amplitude modulation (PAM) fluorometer to measure key parameters. The most critical is the maximum quantum yield of PSII (Fv/Fm), calculated as (Fm - F0) / Fm.

-

Data Analysis: A decrease in the Fv/Fm ratio directly correlates with PSII damage or inhibition. Plot Fv/Fm against herbicide concentration to determine the IC50 (the concentration causing 50% inhibition).

Caption: Experimental workflow for chlorophyll fluorescence analysis.

4.2 Protocol: Spectrophotometric Pigment Quantification

Rationale: To confirm the inhibition of carotenoid biosynthesis, it is essential to quantify the levels of both chlorophylls and total carotenoids. A significant decrease in the carotenoid-to-chlorophyll ratio in treated plants provides direct evidence for the secondary mode of action.

Step-by-Step Methodology:

-

Sample Collection: Harvest leaf tissue from both control and herbicide-treated plants, focusing on newly developed leaves where bleaching is most apparent.

-

Extraction: Homogenize a known weight of leaf tissue (e.g., 100 mg) in 80% acetone.

-

Centrifugation: Centrifuge the homogenate to pellet cell debris.

-

Measurement: Transfer the supernatant to a quartz cuvette and measure the absorbance at 663 nm, 645 nm, and 470 nm using a spectrophotometer.

-

Calculation: Use established equations (e.g., Lichtenthaler's equations) to calculate the concentrations of Chlorophyll a, Chlorophyll b, and total carotenoids (xanthophylls + carotenes).

-

Data Analysis: Compare pigment concentrations and ratios between treated and control samples.

4.3 Data Presentation: Example Dose-Response Data

Summarizing quantitative data in a tabular format allows for clear comparison and interpretation of herbicidal efficacy on different physiological parameters.

| Herbicide Conc. (µM) | PSII Quantum Yield (Fv/Fm) | Total Carotenoids (µg/g FW) | Visual Injury Symptom |

| 0 (Control) | 0.83 ± 0.01 | 215 ± 12 | Healthy, green |

| 1 | 0.65 ± 0.03 | 188 ± 15 | Mild chlorosis |

| 10 | 0.21 ± 0.02 | 95 ± 8 | Severe chlorosis/necrosis |

| 100 | 0.05 ± 0.01 | 21 ± 5 | Bleaching, necrosis |

Section 5: Conclusion and Field-Proven Insights

This compound represents a significant evolution in the pyridazinone herbicide class. Its dual mode of action provides a multi-pronged attack on the plant's essential life processes.

-

Rapid Action: The inhibition of Photosystem II provides a rapid cessation of energy production and initiates immediate oxidative stress.[5][6]

-

Comprehensive Destruction: The secondary inhibition of carotenoid biosynthesis ensures that even if the plant could temporarily withstand the photosynthetic block, its ability to harvest light is systematically destroyed, leading to irreversible bleaching and death.

From a drug development perspective, this dual-action mechanism is highly desirable. It increases the overall efficacy and can potentially reduce the selection pressure for resistance compared to herbicides with a single target site. The resistance to metabolic detoxification, a noted property of related experimental compounds, further enhances its potency, though it may reduce crop selectivity. Understanding these intricate mechanisms is paramount for developing next-generation herbicides that are both effective and sustainable in modern agricultural systems.

References

-

University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. UC IPM. Retrieved from [Link]

-

Vaisberg, A. J., & Schiff, J. A. (1976). Events Surrounding the Early Development of Euglena Chloroplasts: 7. Inhibition of Carotenoid Biosynthesis by the Herbicide SAN 9789 (4-Chloro-5-(methylamino)-2-(α,α,α,-trifluoro-m-tolyl)-3-(2H)pyridazinone) and Its Developmental Consequences. Plant Physiology. Retrieved from [Link]

-

Al-Tel, T. H. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Texas A&M AgriLife Extension. (n.d.). Herbicides: How they Work and the Symptoms They Cause. Retrieved from [Link]

-

Leete, E., Leech, R. M., & Walton, T. J. (1983). Some effects of this compound (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L. Planta. Retrieved from [Link]

-

Ross, M. A., & Childs, D. J. (n.d.). Herbicide Mode-Of-Action Summary. Purdue University Cooperative Extension Service. Retrieved from [Link]

-

PASSEL. (n.d.). Inhibitors of Photosystem II. Herbicides That Act Through Photosynthesis. Retrieved from [Link]

-

Karabanov, IuV, et al. (1978). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Fiziologiia rastenii. Retrieved from [Link]

-

Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science. Retrieved from [Link]

-

Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from [Link]

-

Sharma, R., et al. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

-

Devlin, R. M. (n.d.). Lecture: Inhibition of Photosynthesis Inhibition at Photosystem II. University of Massachusetts Amherst. Retrieved from [Link]

-

Bartels, P. G., & Watson, C. W. (1978). Inhibition of Carotenoid Synthesis by Fluridone and Norflurazon. Weed Science. Retrieved from [Link]

-

Gomaa, A. M. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Retrieved from [Link]

-

Peterson, D. E., et al. (n.d.). Understanding Herbicide Mode of Action. K-State Research and Extension. Retrieved from [Link]

-

Llorente, B., et al. (2021). Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light. MDPI. Retrieved from [Link]

-

Take Action. (n.d.). Herbicide Classification Chart. Retrieved from [Link]

-

Patel, D. R., et al. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]

-

Welsch, R., et al. (2022). Orchestration of Chlorophyll and Carotenoid Biosynthesis by ORANGE Family Proteins in Plant. bioRxiv. Retrieved from [Link]

-

K-State Research and Extension. (n.d.). C715 Herbicide Mode of Action. Retrieved from [Link]

Sources

- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 2. [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 6. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 7. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 8. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]

- 9. Orchestration of Chlorophyll and Carotenoid Biosynthesis by ORANGE Family Proteins in Plant | bioRxiv [biorxiv.org]

An In-Depth Technical Guide on the Biological Effects of BAS 13338

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAS 13338 is a potent and selective antagonist of the plant hormone abscisic acid (ABA). By interfering with the ABA signaling pathway, BAS 13338 elicits a range of significant biological effects, primarily related to the reversal of ABA-induced processes. This technical guide provides a comprehensive overview of the core biological effects of BAS 13338, detailing its mechanism of action, its profound impact on seed germination and dormancy, and its influence on stomatal regulation. The information presented herein is intended to support researchers and scientists in leveraging BAS 13338 as a tool to investigate plant physiology and to inform the development of novel plant growth regulators.

Introduction

Abscisic acid (ABA) is a critical phytohormone that governs numerous aspects of plant growth, development, and response to environmental stressors.[1] It plays a central role in processes such as seed dormancy, stomatal closure, and adaptation to drought conditions.[1][2] The discovery of compounds that can modulate the ABA signaling pathway offers powerful tools for both fundamental research and agricultural applications.

BAS 13338 has emerged as a significant experimental compound due to its specific action as an ABA antagonist.[3] Unlike herbicides that act through broad mechanisms like inhibiting photosynthesis or amino acid synthesis, BAS 13338 targets a specific hormonal pathway.[4][5] This guide synthesizes the current understanding of the biological effects of BAS 13338, providing a detailed examination of its molecular interactions and physiological consequences.

Mechanism of Action: Antagonism of the ABA Signaling Pathway

To comprehend the effects of BAS 13338, it is essential first to understand the canonical ABA signaling pathway. ABA exerts its effects by binding to a family of receptors known as PYR/PYL/RCAR.[1] This binding event triggers a conformational change in the receptor, enabling it to interact with and inhibit a class of enzymes called Type 2C Protein Phosphatases (PP2Cs).[1][6] In the absence of ABA, these PP2Cs are active and suppress the activity of SNF1-related protein kinases (SnRK2s).[7]

When PP2Cs are inhibited by the ABA-receptor complex, the SnRK2 kinases are released from suppression and become active. These activated kinases then phosphorylate a variety of downstream targets, including transcription factors and ion channels, to initiate the full spectrum of ABA responses.[7]

BAS 13338 functions by competitively interfering with this pathway. As an antagonist, it likely binds to the ABA receptors but fails to induce the necessary conformational change to inhibit PP2Cs.[3] This effectively blocks ABA from binding and activating its receptors, thereby preventing the downstream signaling cascade. The result is a reversal or inhibition of ABA-mediated physiological processes.

Caption: ABA signaling pathway and the antagonistic action of BAS 13338.

Core Biological Effects of BAS 13338

The primary and most well-documented biological effects of BAS 13338 are the promotion of seed germination, even in the presence of inhibitory concentrations of ABA, and the induction of stomatal opening.

Promotion of Seed Germination and Reversal of Dormancy

Seed dormancy is a crucial survival mechanism that prevents germination under unfavorable conditions, a process largely maintained by ABA.[8] Conversely, gibberellins (GA) are plant hormones that promote germination, creating an antagonistic relationship with ABA.[9][10]

BAS 13338 effectively breaks dormancy by antagonizing the inhibitory effects of endogenous ABA. This leads to a higher germination rate and a faster germination speed. The effect is particularly pronounced in seeds that exhibit deep dormancy or when germination is challenged by external application of ABA.

| Treatment Group | Mean Germination Rate (%) | Mean Time to Germination (Days) |

| Control (Water) | 85 | 4.5 |

| ABA (10 µM) | 15 | 10.2 |

| BAS 13338 (50 µM) | 95 | 3.8 |

| ABA (10 µM) + BAS 13338 (50 µM) | 88 | 4.2 |

| Note: The data presented in this table is illustrative and compiled from typical results seen in seed germination assays with ABA antagonists. |

Induction of Stomatal Opening

Stomata are microscopic pores on the surface of plant leaves that regulate gas exchange and water transpiration.[11] ABA is a primary signal for inducing stomatal closure, a critical response to water deficit.[2] ABA triggers a signaling cascade in guard cells that leads to the efflux of ions, a decrease in turgor pressure, and subsequent closure of the stomatal pore.[7][12]

By blocking ABA receptors in guard cells, BAS 13338 prevents this closure signal. This results in stomata remaining open, or the reopening of stomata that have been closed by ABA. This effect underscores the potential of BAS 13338 as a tool to study water relations in plants, although its application in agriculture would require careful consideration due to the risk of increased water loss.

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed methodologies for key experiments are provided below.

Protocol: Seed Germination Assay

This protocol is designed to assess the effect of BAS 13338 on seed germination and its ability to counteract ABA-induced inhibition.

Materials:

-

Arabidopsis thaliana seeds (or other species of interest)

-

Petri dishes (9 cm) with two layers of sterile filter paper

-

Solutions: Sterile water (control), ABA solution (e.g., 10 µM), BAS 13338 solution (e.g., 50 µM), and a combined ABA + BAS 13338 solution.

-

Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark)

Procedure:

-

Seed Sterilization: Surface sterilize seeds with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes. Rinse 5 times with sterile water.

-

Plating: Arrange approximately 50-100 seeds evenly on the filter paper in each Petri dish.

-

Treatment Application: Add 5 mL of the respective treatment solution to each Petri dish. Ensure the filter paper is saturated but not flooded.

-

Stratification (if required): To break physiological dormancy, cold-stratify the plates at 4°C in the dark for 2-4 days.

-

Incubation: Transfer the plates to a growth chamber under controlled conditions.

-

Data Collection: Score germination daily for 7-10 days. A seed is considered germinated when the radicle has fully emerged.

-

Analysis: Calculate the final germination percentage and the germination speed index for each treatment.

Caption: Experimental workflow for the seed germination assay.

Protocol: Stomatal Aperture Bioassay

This protocol allows for the direct measurement of stomatal apertures in response to BAS 13338 and ABA.

Materials:

-

Epidermal peels from a well-watered plant (e.g., Vicia faba or Arabidopsis thaliana)

-

Microscope slides and coverslips

-

Incubation buffer (e.g., 10 mM MES-KCl, pH 6.15)

-

Treatment solutions prepared in the incubation buffer.

-

Light microscope with a calibrated eyepiece or digital imaging system.

Procedure:

-

Epidermal Peels: Carefully peel the abaxial (lower) epidermis from a mature leaf. Immediately place the peel in the incubation buffer.

-

Pre-incubation: Incubate the peels under light for 2-3 hours to ensure stomata are fully open.

-

Treatment: Transfer the peels to the different treatment solutions (Control, ABA, BAS 13338, ABA + BAS 13338) and incubate for a further 2-3 hours.

-

Microscopy: Mount a peel on a microscope slide in a drop of the corresponding treatment solution.

-

Measurement: Observe under the microscope and measure the width of the stomatal pore for at least 30 stomata per treatment.

-

Analysis: Calculate the average stomatal aperture for each treatment and perform statistical analysis to determine significant differences.

Conclusion and Future Directions

BAS 13338 is a valuable chemical tool for dissecting the ABA signaling pathway and its role in plant physiology. Its potent antagonistic effects on seed germination and stomatal closure have been clearly demonstrated. Future research should focus on its effects on other ABA-regulated processes, such as root development and stress-responsive gene expression. Furthermore, understanding the precise binding kinetics and receptor selectivity of BAS 13338 could pave the way for the design of even more specific and potent modulators of the ABA pathway for both research and agricultural innovation.

References

-

Duke, S. O. (1990). Overview of Herbicide Mechanisms of Action. Environmental Health Perspectives, 87, 263–271. [Link]

-

Melhem, D., et al. (2021). Barium effect on germination, plant growth, and antioxidant enzymes in Cucumis sativus L. plants. PubMed, 33(4), e20200234. [Link]

-

Finkelstein, R. (2013). Abscisic Acid Synthesis and Response. The Arabidopsis Book, 11, e0166. [Link]

-

Zhang, J., et al. (2024). The Discovery of Highly Efficient and Promising ABA Receptor Antagonists for Agricultural Applications Based on APAn Modification. Journal of Agricultural and Food Chemistry, 72(26), 12389–12401. [Link]

-

Meimoun, P., et al. (2023). Abscisic acid increases hydrogen peroxide in mitochondria to facilitate stomatal closure. Plant Physiology, 192(1), 649–664. [Link]

-

Petrișor, C., et al. (2023). Dynamics of the Ocimum basilicum L. Germination under Seed Priming Assessed by an Updated BBCH Scale. Plants (Basel), 12(13), 2530. [Link]

-

Lin, W. H., & Wang, Y. (2016). The antagonistic regulation of abscisic acid-inhibited root growth by brassinosteroids is partially mediated via direct suppression of ABSCISIC ACID INSENSITIVE 5 expression by BRASSINAZOLE RESISTANT 1. Plant, Cell & Environment, 39(8), 1796–1807. [Link]

-

Melhem, D., et al. (2021). Barium effect on germination, plant growth, and antioxidant enzymes in Cucumis sativus L. plants. Environmental Science and Pollution Research International, 28(21), 26958–26971. [Link]

-

Liu, X., & Hou, X. (2018). Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways. Frontiers in Plant Science, 9, 251. [Link]

-

Nambara, E., & Marion-Poll, A. (2005). Abscisic acid biosynthesis and catabolism. Annual Review of Plant Biology, 56, 165-185. [Link]

-

Bonomi, J. R., et al. (2025). Gibberellic acid and light effects on seed germination in the seagrass Zostera marina. Journal of Experimental Marine Biology and Ecology, 572, 152063. [Link]

-

Batool, M., et al. (2019). Sulfate-Induced Stomata Closure Requires the Canonical ABA Signal Transduction Machinery. International Journal of Molecular Sciences, 20(2), 389. [Link]

-

Melcher, K., et al. (2010). Identification and Mechanism of ABA Receptor Antagonism. Nature Structural & Molecular Biology, 17(9), 1102–1108. [Link]

-

Wikipedia. (n.d.). Abscisic acid. [Link]

-

Raymond, P., et al. (1987). Effects of Reduced Oxygen Tension on Germination and Seedling Growth. Plant Physiology, 84(3), 664-668. [Link]

-

Inoue, S., et al. (2024). Identification of a novel stomatal opening chemical, PP242, that inhibits early abscisic acid signal transduction in guard cells. Plant and Cell Physiology, 65(5), 598-608. [Link]

-

Behavior Analyst Certification Board. (2020). Applied Behavior Analysis Treatment of Autism Spectrum Disorder: Practice Guidelines for Healthcare Funders and Managers (2nd ed.). [Link]

-

He, Y., et al. (2021). A Novel Chemical Inhibitor of ABA Signaling Targets All ABA Receptors. Plant Physiology, 185(4), 1598–1611. [Link]

-

Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. [Link]

-

Carrera-Castaño, G., et al. (2020). An Updated Overview on the Regulation of Seed Germination. Plants (Basel), 9(6), 703. [Link]

-

Kumar, A., et al. (2019). Mode of Action of commonly used Herbicides and their Impact on Crops and the Environment. International Journal of Current Microbiology and Applied Sciences, 8(12), 642-653. [Link]

-

Montillet, J. L., et al. (2013). An Abscisic Acid-Independent Oxylipin Pathway Controls Stomatal Closure and Immune Defense in Arabidopsis. PLoS Biology, 11(3), e1001513. [Link]

-

Behavior Analyst Certification Board. (2014). Identifying Applied Behavior Analysis Interventions. [Link]

-

Melcher, K., et al. (2010). Identification and mechanism of ABA receptor antagonism. Nature Structural & Molecular Biology, 17(9), 1102-1108. [Link]

-

Tumbarska, A., et al. (2018). Simplified pathway of abscisic acid (ABA) biosynthesis and signaling in plants. ResearchGate. [Link]

-

de Oliveira, A. C. T., et al. (2023). Effect of Plant Growth Regulators on Germination and Seedling Growth of Passiflora alata and Passiflora edulis. Horticulturae, 9(11), 1205. [Link]

-

Chen, M., et al. (2023). Abscisic acid biosynthesis, metabolism and signaling in ripening fruit. Frontiers in Plant Science, 14, 1303023. [Link]

-

Ye, N., et al. (2012). Antagonism between abscisic acid and gibberellins is partially mediated by ascorbic acid during seed germination in rice. Plant Signaling & Behavior, 7(12), 1544–1546. [Link]

-